
1-(4-Ethoxy-6-hydroxy-7-methoxy-1-benzofuran-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone is a chemical compound with the molecular formula C13H14O5 It is a benzofuran derivative, which means it contains a benzofuran ring—a fused benzene and furan ring system
Preparation Methods
The synthesis of 1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Functional Group Modifications:
Final Acetylation: The final step involves the acetylation of the benzofuran derivative to introduce the ethanone group.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone can be compared with other benzofuran derivatives, such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has similar functional groups but differs in the position of the hydroxy and methoxy groups.
Paeonol (2’-Hydroxy-4’-methoxyacetophenone): Another benzofuran derivative with known biological activities.
The uniqueness of 1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone lies in its specific functional group arrangement, which can confer distinct chemical and biological properties.
Properties
CAS No. |
75884-10-5 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-(4-ethoxy-6-hydroxy-7-methoxy-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C13H14O5/c1-4-17-11-8-5-6-18-12(8)13(16-3)10(15)9(11)7(2)14/h5-6,15H,4H2,1-3H3 |
InChI Key |
JDSQUKCCPJQTQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



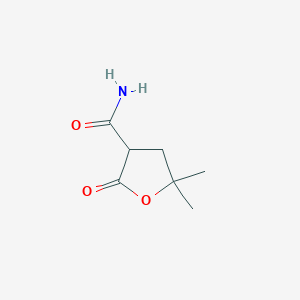
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
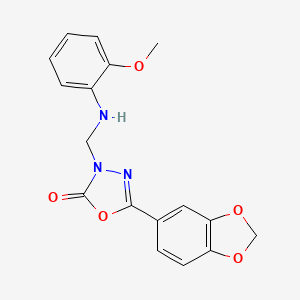
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
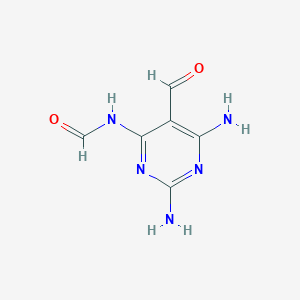
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)
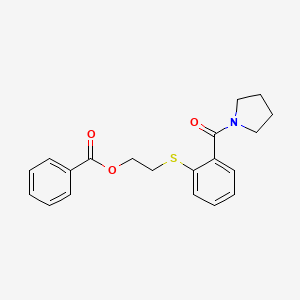

![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)

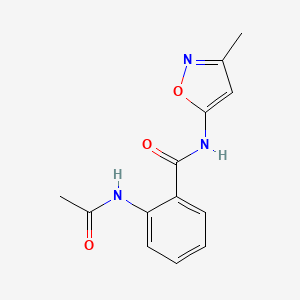
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)

